molecular formula C10H11NO5 B2380948 2-Nitro-5-(propan-2-yloxy)benzoic acid CAS No. 78361-08-7

2-Nitro-5-(propan-2-yloxy)benzoic acid

Cat. No.: B2380948
CAS No.: 78361-08-7
M. Wt: 225.2
InChI Key: MHNZLVZHPKIHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(propan-2-yloxy)benzoic acid typically involves the nitration of 5-(propan-2-yloxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) under controlled temperature conditions . The reaction proceeds as follows:

  • Dissolve 5-(propan-2-yloxy)benzoic acid in concentrated sulfuric acid.
  • Slowly add concentrated nitric acid to the solution while maintaining the temperature below 10°C.
  • Stir the reaction mixture for several hours at room temperature.
  • Pour the reaction mixture into ice-cold water to precipitate the product.
  • Filter and wash the precipitate with water to obtain crude this compound.
  • Purify the crude product by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(propan-2-yloxy)benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) replace the nitro group.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) in polar solvents like dimethyl sulfoxide (DMSO).

    Esterification: Alcohols (e.g., methanol, ethanol) with acid catalysts (e.g., sulfuric acid, hydrochloric acid).

Major Products Formed

    Reduction: 2-Amino-5-(propan-2-yloxy)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-nitro-5-(propan-2-yloxy)benzoic acid is C12H13N1O4, with a molecular weight of approximately 237.24 g/mol. The compound features:

  • Nitro Group (-NO2) : Known for its reactivity, it can participate in various chemical reactions.
  • Propan-2-yloxy Group : This substituent enhances the compound's solubility and biological activity.
  • Benzoic Acid Framework : Provides acidity and contributes to the compound's interaction with biological systems.

Medicinal Chemistry

The compound has shown promise as a pharmacophore due to its ability to interact with biological targets. Studies indicate that the nitro group can be reduced to an amino group, enhancing its potential for drug development. Its structure allows it to modulate protein-ligand interactions, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. The nitro group interacts with microbial enzymes, leading to the formation of reactive intermediates that can damage cellular components. This makes the compound a candidate for developing new antibacterial agents.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have indicated that it can inhibit inflammatory pathways, making it relevant for treating conditions characterized by excessive inflammation.

Case Studies

Case Study 1: Inhibition of NF-kB in Inflammatory Models
In a murine model of acute lung injury induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction of inflammation markers and oxidative stress indicators. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of malondialdehyde, indicating reduced lipid peroxidation levels.

Case Study 2: Cytotoxicity in Cancer Cells
A study focusing on small cell lung cancer (SCLC) cell lines showed that this compound significantly reduced cell viability at concentrations as low as 15 µM. Treated cells exhibited increased reactive oxygen species (ROS) levels and alterations in gene expression related to oxidative stress responses, suggesting potential therapeutic applications against resistant cancer types.

Mechanism of Action

The mechanism of action of 2-Nitro-5-(propan-2-yloxy)benzoic acid is primarily related to its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which can then interact with biological targets such as enzymes and receptors. The propan-2-yloxy group may also influence the compound’s binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzoic acid
  • 5-Nitro-2-(propan-2-yloxy)benzoic acid
  • 2-Nitro-5-thiocyanatobenzoic acid

Uniqueness

2-Nitro-5-(propan-2-yloxy)benzoic acid is unique due to the presence of both a nitro group and a propan-2-yloxy group on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

2-Nitro-5-(propan-2-yloxy)benzoic acid (CAS No. 78361-08-7) is an organic compound with a complex structure characterized by a nitro group and a propan-2-yloxy substituent attached to a benzoic acid framework. Its molecular formula is C12H13N1O4C_{12}H_{13}N_{1}O_{4}, and it has a molecular weight of approximately 237.24 g/mol. This unique arrangement contributes to its notable biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Chemical Structure and Properties

The structural features of this compound include:

  • Benzene Ring : Central to its structure, providing stability and reactivity.
  • Carboxylic Acid Group : Contributes to its acidic properties and potential for interaction with biological targets.
  • Nitro Group : Known for its ability to form reactive intermediates, which can damage cellular components.
  • Propan-2-yloxy Group : Enhances lipophilicity, potentially improving membrane permeability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial properties. The nitro group is particularly effective in interacting with microbial enzymes, leading to the formation of reactive intermediates that can disrupt microbial cell function. Compounds with similar structures have shown efficacy against various bacterial strains, making this compound a candidate for further pharmacological exploration .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It may inhibit specific enzymes involved in inflammatory pathways, contributing to reduced inflammation in biological systems. This property makes it a potential therapeutic agent for inflammatory diseases .

The precise mechanism of action of this compound remains under investigation. However, it is believed that the nitro group plays a crucial role in modulating the activity of enzymes involved in metabolic pathways. The interactions with these targets can lead to both antimicrobial and anti-inflammatory effects .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructure FeaturesBiological Activity
4-Fluoro-2-nitro-5-(propan-2-yloxy)benzoic acidFluoro substituent instead of the nitro groupIncreased lipophilicity; potential antibacterial activity
3-Nitro-4-(propan-2-yloxy)benzoic acidNitro group at a different positionDifferent reactivity profile; potential anti-inflammatory effects
4-Nitrobenzoic acidLacks the propan-2-yloxy substituentSimpler structure; primarily known for its antibacterial properties

The presence of both the nitro and propan-2-yloxy groups in this compound imparts unique reactivity and biological activity compared to its analogs .

Case Studies

Recent studies have demonstrated the effectiveness of this compound against specific bacterial strains. For instance, in vitro assays showed significant inhibition of growth for Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These findings suggest that this compound could be developed into a novel antibiotic agent .

Additionally, research on its anti-inflammatory properties has indicated that treatment with this compound reduces markers of inflammation in animal models, highlighting its potential therapeutic applications in conditions such as arthritis .

Properties

IUPAC Name

2-nitro-5-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-6(2)16-7-3-4-9(11(14)15)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNZLVZHPKIHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

60% NaH in oil (950 mg, 23.8 mmol) was added to isopropyl alcohol (4.1 mL) in THF (20 mL) under a nitrogen atmosphere. After stirring for 30 min, 5-fluoro-2-nitrobenzoic acid (2.0 g, 10.8 mmol) was added, and the mixture was heated at reflux for 6 h. Following addition of 2N HCl to adjust the pH to 2, the mixture was extracted, washed with brine, dried (Na2SO4) and concentrated to dryness. Purification by chromatography gave 950 mg of 5-isopropoxy-2-nitro-benzoic acid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.